3,5-diethyl-1-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diethyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-11-10-12(4-2)15(14-11)13-8-6-5-7-9-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVIGIQSXKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-diethyl-1-phenyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the well-established Knorr pyrazole synthesis and its variations. Detailed experimental protocols, comparative data on reaction conditions, and spectroscopic characterization are presented to aid researchers in the efficient synthesis and identification of this target molecule.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The most common and direct route to this compound is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[1][2][3] For the target molecule, the specific precursors are heptane-3,5-dione and phenylhydrazine.
The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The general mechanism is a cornerstone of heterocyclic chemistry.[1]
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-diethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3,5-diethyl-1-phenyl-1H-pyrazole. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported spectroscopic information with predicted physicochemical parameters to offer a thorough profile for researchers and drug development professionals. Detailed experimental protocols for the determination of these properties are also provided.
Core Physicochemical Properties
This compound is a substituted pyrazole with a phenyl group at the 1-position and two ethyl groups at the 3- and 5-positions of the pyrazole ring. It has been characterized as a brown liquid at room temperature[1].
Quantitative Physicochemical Data
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 200.28 g/mol | Calculation |
| Boiling Point | 303.4 ± 7.0 °C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Density | 1.0±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| pKa (most basic) | 2.3±0.1 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| LogP | 3.5±0.3 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Solubility | Insoluble in water | - |
| Refractive Index | 1.55±0.02 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Note: These values are computationally predicted and should be confirmed by experimental data.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (200 MHz, CDCl₃): δ 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)[1].
-
¹³C NMR (50 MHz, CDCl₃): δ 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15[1].
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): m/z = 201 [M+H]⁺[1].
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined below.
Synthesis of this compound
The synthesis of 3,5-disubstituted-1-phenyl-1H-pyrazoles is typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with phenylhydrazine. For this compound, the precursor would be 3,5-heptanedione.
Materials:
-
3,5-Heptanedione
-
Phenylhydrazine
-
Ethanol (or another suitable solvent like acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve 3,5-heptanedione (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for a specified time (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound as a brown liquid[1].
Determination of Boiling Point
Apparatus:
-
Thiele tube or a micro boiling point apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
Place a few drops of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer.
-
Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of pKa
The pKa of the conjugate acid of the pyrazole can be determined by potentiometric titration.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Sample of this compound
-
Solvent (e.g., a mixture of water and a suitable organic solvent like ethanol to dissolve the sample)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the pyrazole derivative in a known volume of the solvent mixture in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Titrate the solution with the standardized strong acid, recording the pH after each addition of a small, known volume of the acid.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of acid added. The pKa can be determined from the pH at the half-equivalence point.
Determination of LogP (Octanol-Water Partition Coefficient)
The Shake-Flask method is a common technique for the experimental determination of LogP.
Materials:
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Sample of this compound
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare pre-saturated octanol and water by mixing them and allowing the phases to separate.
-
Dissolve a known amount of the pyrazole derivative in either the pre-saturated octanol or water.
-
Add a known volume of the other phase to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely (centrifugation can be used to aid separation).
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis workflow for this compound.
Experimental Workflow for Physicochemical Property Determination
Caption: Workflow for determining and reporting physicochemical properties.
References
Spectroscopic and Synthetic Profile of 3,5-diethyl-1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3,5-diethyl-1-phenyl-1H-pyrazole. The information is intended to support research and development activities by providing key analytical data and methodologies in a structured and accessible format.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | m | 5H | Phenyl-H |
| 6.08 | s | 1H | Pyrazole-H4 |
| 2.68 | m | 4H | -CH₂-CH₃ |
| 1.36-1.21 | m | 6H | -CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 200 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | Pyrazole-C5 |
| 145.8 | Pyrazole-C3 |
| 140.2 | Phenyl-C1' |
| 129.2 | Phenyl-C3'/C5' |
| 127.3 | Phenyl-C4' |
| 125.2 | Phenyl-C2'/C6' |
| 103.2 | Pyrazole-C4 |
| 21.7 | -CH₂-CH₃ |
| 19.6 | -CH₂-CH₃ |
| 14.2 | -CH₂-CH₃ |
| 13.15 | -CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 50 MHz
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of this compound [1]
| m/z | Ion |
| 201 | [M+H]⁺ |
Ionization Method: Electrospray Ionization (ESI)
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring.
-
~2970-2850 cm⁻¹: C-H stretching vibrations of the ethyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole and phenyl rings.
-
~1470-1430 cm⁻¹: C-H bending vibrations of the CH₂ groups.
-
~1380-1365 cm⁻¹: C-H bending vibrations of the CH₃ groups.
-
~770-730 cm⁻¹ and ~710-690 cm⁻¹: C-H out-of-plane bending vibrations characteristic of a monosubstituted benzene ring.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 3,5-disubstituted-1-phenyl-1H-pyrazoles involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine. For the synthesis of the title compound, heptane-3,5-dione would be the appropriate dicarbonyl starting material.
General Procedure: [1]
-
To a solution of heptane-3,5-dione (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask (25 mL), add phenylhydrazine (1.0 mmol).
-
Introduce a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) (5 mol %)) to the mixture.[1]
-
Stir the reaction mixture at room temperature for the appropriate time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography over silica gel to obtain this compound.
Spectroscopic Analysis Protocols
The following are general protocols for the spectroscopic analysis of pyrazole derivatives. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 200 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion (m/z 201).
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Analysis: Place the sample holder in an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty plates and subtract it from the sample spectrum.
Visualizations
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for spectroscopic characterization.
References
An In-depth Technical Guide on the Solubility of 3,5-diethyl-1-phenyl-1H-pyrazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5-diethyl-1-phenyl-1H-pyrazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide also presents qualitative solubility information, data for a structurally related pyrazole derivative, and detailed experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and efficacy. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Pyrazoles, a class of heterocyclic aromatic organic compounds, generally exhibit good solubility in organic solvents, a property that is influenced by the nature of their substituents.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available scientific literature. However, qualitative information can be inferred from its synthesis and characterization.
Qualitative Assessment:
In synthetic procedures, this compound is described as a "brown liquid".[1] This physical state at room temperature suggests that it is likely miscible with a variety of common organic solvents. Furthermore, its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is typically performed in deuterated chloroform (CDCl₃), indicating good solubility in this solvent.[1]
Based on its structure—a phenyl group and two ethyl groups attached to the pyrazole ring—it is anticipated to be soluble in a range of non-polar to moderately polar organic solvents.
Comparative Solubility Data of a Related Pyrazole Derivative
To provide a quantitative perspective, the following table summarizes the experimental solubility data for a structurally related solid pyrazole derivative, 5-amino-3-methyl-1-phenylpyrazole, in various organic solvents at different temperatures. This data can serve as a useful reference for estimating the potential solubility behavior of this compound.
Table 1: Solubility of 5-amino-3-methyl-1-phenylpyrazole in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 2-Butanone | Acetonitrile | n-Butanol | Toluene | 1,4-Dioxane | Isobutanol |
| 283.15 | 0.0458 | 0.0321 | 0.0254 | 0.0211 | 0.0198 | 0.0523 | 0.0237 | 0.0156 | 0.0589 | 0.0356 |
| 288.15 | 0.0543 | 0.0385 | 0.0305 | 0.0254 | 0.0239 | 0.0618 | 0.0283 | 0.0187 | 0.0692 | 0.0423 |
| 293.15 | 0.0641 | 0.0459 | 0.0364 | 0.0304 | 0.0287 | 0.0725 | 0.0336 | 0.0224 | 0.0809 | 0.0501 |
| 298.15 | 0.0754 | 0.0544 | 0.0432 | 0.0362 | 0.0343 | 0.0846 | 0.0398 | 0.0267 | 0.0941 | 0.059 |
| 303.15 | 0.0883 | 0.0641 | 0.0511 | 0.0429 | 0.0408 | 0.0982 | 0.0469 | 0.0318 | 0.109 | 0.0691 |
| 308.15 | 0.103 | 0.0752 | 0.0601 | 0.0506 | 0.0483 | 0.113 | 0.0551 | 0.0377 | 0.126 | 0.0806 |
| 313.15 | 0.12 | 0.0879 | 0.0704 | 0.0594 | 0.0569 | 0.131 | 0.0644 | 0.0445 | 0.145 | 0.0936 |
| 318.15 | 0.139 | 0.102 | 0.0821 | 0.0694 | 0.0668 | 0.15 | 0.0751 | 0.0524 | 0.166 | 0.108 |
Data presented as mole fraction (x₁). The original source for this data could not be definitively confirmed from the provided search results.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound in various organic solvents.
Method 1: Isothermal Equilibrium Method
This is a standard method for accurately determining the solubility of a compound at a specific temperature.
Apparatus and Materials:
-
Thermostatic shaker bath
-
Analytical balance
-
Vials with screw caps
-
Calibrated pipettes or syringes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, hexane)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette or syringe to match the equilibration temperature. Immediately dilute the withdrawn sample with a known volume of a suitable solvent to prevent precipitation.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction using the determined concentration and the dilution factor.
Method 2: Visual Titration Method
This method provides a more rapid, albeit less precise, estimation of solubility.
Apparatus and Materials:
-
Burette
-
Test tubes or small flasks
-
Magnetic stirrer and stir bars
-
This compound
-
Selected organic solvents
Procedure:
-
Initial Setup: Place a known mass or volume of this compound into a test tube or flask.
-
Solvent Addition: Gradually add the organic solvent from a burette in small, measured increments while continuously stirring the mixture.
-
Observation: After each addition, observe the solution for the complete dissolution of the solute. The point at which the solution becomes clear and a single phase is observed is the endpoint.
-
Calculation: Record the total volume of solvent added. The solubility can then be expressed as the mass or volume of solute per volume of solvent.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the solubility of an organic compound.
Caption: General workflow for experimental solubility determination.
Caption: Decision process for selecting a solubility determination method.
References
An In-depth Technical Guide on the Thermal Stability of 3,5-diethyl-1-phenyl-1H-pyrazole
Introduction to Pyrazole Derivatives and Thermal Stability
Pyrazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities which has led to their extensive use in medicinal chemistry, agricultural science, and polymer chemistry. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in contexts where they may be subjected to elevated temperatures, such as in drug formulation processes or as materials in various technological applications.
The thermal decomposition of pyrazole-based compounds can be influenced by the nature and position of substituents on the pyrazole ring. Generally, the pyrazole ring itself is thermally robust. However, the degradation is often initiated by the substituents. For instance, in nitro-substituted pyrazoles, the decomposition is typically initiated by reactions involving the nitro group. For pyrazoles with alkyl and aryl substituents, like 3,5-diethyl-1-phenyl-1H-pyrazole, the thermal degradation pathways are expected to involve the cleavage of bonds associated with these substituent groups.
Comparative Thermal Stability Data of Related Pyrazole Derivatives
To provide a contextual understanding of the potential thermal stability of this compound, the following table summarizes the thermal decomposition data for other pyrazole derivatives as reported in the literature.
| Compound | Method | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Key Observations |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | TGA | 216.3 - 243.5 | - | Decomposition temperature is dependent on the heating rate. |
| 1-phenyl-1H-tetrazole (structurally related azole) | TGA/DTA | ~190 - 240 | - | Exothermic decomposition with the release of N2. |
| Trinitropyrazole Derivatives | TGA/DSC | - | - | The pyrazole ring exhibits high thermal stability. |
Note: The data presented is for comparative purposes and the thermal behavior of this compound may differ.
Experimental Protocols for Thermal Analysis
The thermal stability of this compound can be empirically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and to quantify mass loss.
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA is required.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve, representing the initial point of significant mass loss.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.[1][2]
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected transitions.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak temperature and the enthalpy change (area under the peak) provide quantitative information about the transition.
Visualization of Experimental Workflow and Proposed Decomposition Pathway
The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.
References
quantum chemical calculations for 3,5-diethyl-1-phenyl-1H-pyrazole
An In-depth Technical Guide to the Quantum Chemical Calculations of 3,5-diethyl-1-phenyl-1H-pyrazole
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of this compound. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for the rational design of novel therapeutic agents. This document outlines the standard computational protocols, expected data, and the necessary experimental validation for a thorough analysis of the title compound.
Theoretical and Experimental Methodologies
The investigation of the molecular properties of this compound necessitates a combined theoretical and experimental approach. Density Functional Theory (DFT) is a robust method for predicting molecular structures and properties.[1][2][3] Experimental techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy are essential for validating the computational results.[1][4][5]
1.1. Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a cornerstone of modern computational chemistry, offering a good balance between accuracy and computational cost for systems of this size. A typical workflow for the quantum chemical analysis of this compound is as follows:
-
Software: The Gaussian suite of programs is a commonly used software package for such calculations.
-
Theoretical Method: The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a high level of accuracy in the calculated geometric and electronic properties.[1]
-
Geometry Optimization: The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.
-
Electronic Property Analysis: Following geometry optimization, key electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These properties provide insights into the molecule's reactivity and potential interaction sites.[1][2]
1.2. Experimental Protocols for Validation
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[3][6] The resulting bond lengths, bond angles, and dihedral angles provide a direct benchmark for the accuracy of the optimized computational geometry. The crystal structure of a closely related compound, 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline, reveals key structural parameters for the pyrazole core that can be used for comparison.[7][8]
-
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of a molecule. These experimental frequencies can be compared to the theoretical frequencies obtained from DFT calculations to validate the computational model.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the chemical environment of the atoms in a molecule.[4][5][9] Theoretical NMR chemical shifts can be calculated and compared with experimental spectra to further validate the computed electronic structure.
Data Presentation: Expected Quantitative Results
The following tables summarize the kind of quantitative data that would be obtained from a comprehensive quantum chemical and experimental study of this compound. The values presented are hypothetical but are based on published data for similar pyrazole derivatives.
Table 1: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Experimental Value (from related structures) |
| Bond Length (Å) | N1-N2 | 1.35 | ~1.34-1.36 |
| N2-C3 | 1.34 | ~1.33-1.35 | |
| C3-C4 | 1.40 | ~1.39-1.41 | |
| C4-C5 | 1.39 | ~1.38-1.40 | |
| C5-N1 | 1.38 | ~1.37-1.39 | |
| N1-C(phenyl) | 1.43 | ~1.42-1.44 | |
| Bond Angle (°) | N2-N1-C5 | 111.5 | ~111-112 |
| N1-N2-C3 | 106.0 | ~105-107 | |
| N2-C3-C4 | 110.0 | ~109-111 | |
| C3-C4-C5 | 105.5 | ~105-106 | |
| C4-C5-N1 | 107.0 | ~106-108 | |
| Dihedral Angle (°) | Phenyl-Pyrazole | 45.0 | ~44.20 (from 1-(3,5-diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline)[7] |
Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (Hypothetical) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2980-2850 | 2980-2850 |
| C=N stretch (pyrazole) | 1580 | ~1570-1590 |
| C=C stretch (pyrazole/phenyl) | 1600-1450 | 1600-1450 |
| Pyrazole ring deformation | 640 | ~630-650 |
Table 3: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.5 |
Visualizations
Diagram 1: Computational Workflow
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Diagram 2: Theory and Experiment Integration
Caption: A diagram showing the synergistic relationship between theoretical calculations and experimental validation.
Conclusion
The quantum chemical analysis of this compound, when rigorously performed and validated with experimental data, provides invaluable insights into its structural and electronic characteristics. This knowledge is fundamental for understanding its potential as a pharmacophore and for guiding the design of new derivatives with enhanced biological activity. The methodologies and expected outcomes detailed in this guide serve as a robust framework for researchers engaged in the computational study of pyrazole-based compounds for drug discovery and development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.udla.cl [repositorio.udla.cl]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. mdpi.com [mdpi.com]
A Comprehensive Guide to the Synthesis of 1-Phenyl-Pyrazoles: Methods, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-pyrazole scaffold is a privileged pharmacophore, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence has driven the development of a diverse array of synthetic methodologies. This technical guide provides an in-depth review of the most significant and widely employed methods for the synthesis of 1-phenyl-pyrazoles, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.
Knorr Pyrazole Synthesis and Related Condensation Reactions
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring. This method involves the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole.
A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[1][2] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the phenylhydrazine, as well as the reaction conditions.[2]
Key Variants and Catalysts:
-
Classical Acid Catalysis: Acetic acid is a commonly used catalyst.
-
Nano-ZnO Catalysis: Nano-ZnO has been reported as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine and ethyl acetoacetate, offering excellent yields and short reaction times.[3]
-
Ionic Liquids: 1-Ethyl-3-methylimidazolium chloride has been utilized as a recyclable and effective medium for the one-pot synthesis of substituted N-phenyl pyrazoles at room temperature.
Tabulated Quantitative Data for Knorr Synthesis
| Entry | 1,3-Dicarbonyl Compound | Phenylhydrazine | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 95 | [3] |
| 2 | Acetylacetone | Phenylhydrazine | Acetic acid/Ethanol | High | [4] |
| 3 | Benzoylacetone | Phenylhydrazine | Acetic acid/Ethanol | Not specified | [4] |
| 4 | Dibenzoylmethane | Phenylhydrazine | Acetic acid/Ethanol | Not specified | [4] |
| 5 | Propan-1,3-dial | Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | 92 | |
| 6 | Pentan-2,4-dione | Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | 94 | |
| 7 | 1-Phenylbutan-1,3-dione | Phenylhydrazine | 1-Ethyl-3-methylimidazolium Chloride | 90 |
Experimental Protocol: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a procedure utilizing nano-ZnO as a catalyst.[3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO
-
Ethanol
Procedure:
-
A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%) in ethanol (10 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is then purified by recrystallization from ethanol to afford the pure product.
Mechanistic Diagram: Knorr Pyrazole Synthesis
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Technical Guide to 3,5-diethyl-1-phenyl-1H-pyrazole: Synthesis, Characterization, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 3,5-diethyl-1-phenyl-1H-pyrazole, including its chemical identifiers, spectral characterization, a detailed experimental protocol for its synthesis, and a broader discussion of the pharmacological significance of the substituted pyrazole scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical Identity and Characterization
While a specific CAS number for this compound is not readily found in major chemical databases, its IUPAC name is systematically derived as This compound . The structural and spectral data for this compound have been reported, confirming its synthesis and characterization.
Table 1: Spectral Data for this compound [1]
| Data Type | Spectral Details |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |
| Mass Spec. (ESI) | m/z = 201 [M+H]⁺ |
Experimental Protocols: Synthesis of 3,5-disubstituted-1-phenyl-1H-pyrazoles
The synthesis of 3,5-disubstituted pyrazoles is a well-established process in organic chemistry, often achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] The following protocol details a general and efficient method for the synthesis of this compound.[1]
General Procedure for the Synthesis of this compound[1]
Materials:
-
3,5-Heptanedione (1,3-diethyl-1,3-propanedione) (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
[Ce(L-Pro)₂]₂(Oxa) (5 mol %) as a catalyst
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Charge a 25 mL round-bottomed flask with the 1,3-dicarbonyl compound (3,5-heptanedione, 1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Introduce a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated and purified using standard laboratory techniques such as extraction and column chromatography.
The following diagram illustrates the workflow for this synthesis:
Pharmacological Significance of the Pyrazole Scaffold
The pyrazole nucleus is a prominent structural motif found in numerous compounds with a wide range of pharmacological activities.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of biological effects. This makes pyrazole derivatives, such as this compound, attractive candidates for drug discovery and development.
Substituted pyrazoles have been reported to exhibit a broad spectrum of biological activities, including:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives have shown potent anti-inflammatory and pain-relieving properties.[3]
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is a key component in various agents developed to combat bacterial and fungal infections.[3][4]
-
Anticancer Properties: Certain pyrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[3]
-
Antidepressant and Anticonvulsant Activities: The pyrazole structure has been incorporated into molecules targeting the central nervous system, showing potential as antidepressants and anticonvulsants.[3]
The pharmacological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents. For instance, the presence of different functional groups on the pyrazole ring can influence the molecule's efficacy, potency, and interaction with biological targets.[5] The relationship between the chemical structure and biological activity is a critical aspect guiding the synthesis of new pyrazole-based therapeutic agents.[3]
The diagram below illustrates the diverse pharmacological potential stemming from the core pyrazole structure.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Methodological & Application
Application Note & Protocol: Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The 3,5-disubstituted pyrazole scaffold, in particular, is a common structural motif in many pharmaceutical agents. This document provides a detailed protocol for the synthesis of a specific derivative, 3,5-diethyl-1-phenyl-1H-pyrazole, via the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, 3,5-heptanedione, with phenylhydrazine.[1][2][3]
Reaction & Mechanism
The synthesis proceeds through a cyclocondensation reaction between 3,5-heptanedione and phenylhydrazine. The reaction is often carried out in a suitable solvent like ethanol and can be facilitated by a catalyst. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is based on a general procedure for the synthesis of pyrazole derivatives.[4]
Materials:
-
3,5-Heptanedione
-
Phenylhydrazine
-
Ethanol
-
Catalyst (e.g., [Ce(L-Pro)2]2(Oxa) as described in the literature, or a mild acid catalyst)[4]
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottomed flask, add 3,5-heptanedione (1.0 mmol).
-
Add ethanol (10 mL) to the flask and begin stirring.
-
Add phenylhydrazine (1.0 mmol) to the reaction mixture.
-
If using a catalyst, add a catalytic amount (e.g., 5 mol %) to the mixture.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, proceed with standard workup procedures, which may include quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating the solvent under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography.
Data Presentation
The following table summarizes the characterization data for the synthesized this compound.[4]
| Data Type | Observed Values |
| Appearance | Brown liquid |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |
| Mass Spec. (ESI) | m/z = 201 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
Application of 3,5-diethyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: A General Overview and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. This has led to the development of several successful drugs. While the specific compound 3,5-diethyl-1-phenyl-1H-pyrazole is noted in chemical literature, detailed public-domain data regarding its specific biological activities, mechanisms of action, and quantitative pharmacological data are not extensively available. This document, therefore, provides a comprehensive overview of the general applications of the pyrazole scaffold in medicinal chemistry, based on studies of structurally related compounds. This information can serve as a foundational guide for researchers interested in exploring the potential of this compound and its analogues.
The general pyrazole scaffold has been extensively investigated and has shown significant potential in several therapeutic areas, including but not limited to, anti-inflammatory, anticancer, and antimicrobial applications.[1][2]
General Synthesis Protocol for 1,3,5-Trisubstituted Pyrazoles
A common synthetic route to produce 1,3,5-trisubstituted pyrazoles, such as this compound, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol:
A general procedure for the synthesis of pyrazole derivatives is as follows:
-
In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl compound (e.g., heptane-3,5-dione for the synthesis of the diethyl derivative) (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a suitable catalyst, if required.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
This protocol is a general representation and may require optimization for specific substrates and scales.
Potential Therapeutic Applications Based on the Pyrazole Scaffold
While specific data for this compound is limited, the broader class of pyrazole derivatives has demonstrated significant promise in several key areas of medicinal chemistry.
Anti-inflammatory Activity
Many pyrazole derivatives have been reported to possess potent anti-inflammatory properties.[3][4] The mechanism often involves the inhibition of key inflammatory mediators.
Hypothetical Signaling Pathway for Pyrazole-Mediated Anti-inflammatory Action
Caption: Hypothetical anti-inflammatory mechanism of pyrazole derivatives.
Anticancer Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties, showing activity against various cancer cell lines.[5][6][7][8][9][10] Their mechanisms can be diverse, including the inhibition of protein kinases or induction of apoptosis.
General Workflow for In Vitro Anticancer Screening
Caption: General workflow for in vitro anticancer screening of pyrazole compounds.
Antimicrobial Activity
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[11][12][13][14][15] Derivatives have shown activity against a range of bacterial and fungal pathogens.
Quantitative Data for Structurally Related Pyrazole Derivatives
While no specific quantitative data for this compound was found, the following table summarizes data for other pyrazole derivatives to illustrate the potential potency of this class of compounds.
| Compound Class | Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| Pyrazole-1-carbothiohydrazide Derivative | Anticancer | Liver & Lung Carcinoma Cell Lines | IC50: 5.35 µM & 8.74 µM | [16] |
| 1,3,5-Triaryl-1H-pyrazole | Anticancer | HT-29, U87MG, MDA-MB 468 cell lines | Good cytotoxicity (specific IC50 not provided) | [10] |
| Thiazolyl-pyrazoline Derivative | Anticancer | MCF-7 cell line | IC50: 0.07 µM | [8] |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Antibacterial | A. baumannii (MDR) | MIC: 512-1024 µg/mL | [14] |
Future Research Directions
The lack of specific biological data for this compound presents a clear opportunity for further research. A systematic evaluation of this compound and its close analogues is warranted.
Logical Flow for Future Investigation
Caption: Proposed research workflow for this compound.
Conclusion
While the medicinal chemistry applications of the specific compound this compound are not well-documented in publicly available literature, the extensive research on the broader pyrazole class of compounds suggests that it could hold significant therapeutic potential. The established synthetic routes and the known biological activities of related pyrazoles provide a strong foundation for future investigations into this particular molecule. Researchers are encouraged to undertake a systematic evaluation to uncover its potential pharmacological profile.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. orientjchem.org [orientjchem.org]
- 12. meddocsonline.org [meddocsonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-diethyl-1-phenyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Robust and comprehensive analytical characterization is crucial for ensuring the identity, purity, and quality of such compounds in research and development settings. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques.
Analytical Techniques Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The following techniques are discussed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chromatographic Techniques (HPLC & GC): To assess purity and quantify the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
X-ray Crystallography: To determine the solid-state structure.
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound.
Table 1: NMR Spectroscopic Data
| Technique | Parameter | Value |
| ¹H NMR (200 MHz, CDCl₃) | Chemical Shift (δ) | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)[1] |
| ¹³C NMR (50 MHz, CDCl₃) | Chemical Shift (δ) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15[1] |
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value |
| ESI-MS | [M+H]⁺ | m/z = 201[1] |
Table 3: Elemental Analysis Data
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 77.98 | To be determined |
| Hydrogen (H) | 8.05 | To be determined |
| Nitrogen (N) | 13.99 | To be determined |
Note: Experimental values for elemental analysis are to be determined upon performing the analysis as described in the protocol.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of pyrazole derivatives can be adapted for this compound.[1]
Materials:
-
Heptane-3,5-dione (1,3-dicarbonyl compound)
-
Phenylhydrazine
-
Ethanol
-
Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa))
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottomed flask, dissolve heptane-3,5-dione (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa), 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 200 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
¹H NMR Protocol:
-
Acquire the ¹H NMR spectrum at the desired field strength.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the protons to the molecular structure.
¹³C NMR Protocol:
-
Acquire the ¹³C NMR spectrum.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to assign the carbon atoms of the molecule.
Mass Spectrometry (MS)
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
Mass spectrometer equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Protocol:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.
B. Gas Chromatography-Mass Spectrometry (GC-MS) (Adapted from similar compounds)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Protocol:
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Analysis:
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Analyze the resulting chromatogram for purity and the mass spectrum of the peak of interest for fragmentation patterns, which can provide structural information.
-
High-Performance Liquid Chromatography (HPLC)
(Adapted from a method for 3,5-dimethyl-1-phenyl-pyrazole)[2]
Instrumentation:
-
HPLC system with a UV detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the retention time for the compound.
-
Assess the purity of the sample by observing the presence of any other peaks.
-
Quantify the compound by comparing the peak area of the sample to that of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, the spectrum can be recorded from a thin film of the sample on a salt plate (if it is a liquid or can be dissolved in a volatile solvent).
Protocol:
-
Record the background spectrum of the KBr pellet or salt plate.
-
Record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C=N).
Elemental Analysis
Instrumentation:
-
CHN analyzer.
Protocol:
-
Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₃H₁₆N₂).
X-ray Crystallography
(General procedure for small molecule crystallography)
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Visualizations
Caption: Analytical workflow for the characterization of this compound.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole for industrial use. The document covers the synthetic pathway, experimental procedures, safety considerations, quality control parameters, and recommendations for process optimization.
Introduction
This compound is a substituted pyrazole derivative with potential applications in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a key feature in numerous commercial drugs, highlighting the importance of efficient and scalable synthetic routes.[1] This document outlines a robust two-step synthesis suitable for industrial production, beginning with the Claisen condensation to form the key intermediate, 3,5-heptanedione, followed by cyclocondensation with phenylhydrazine.
Synthetic Pathway
The overall synthesis of this compound is a two-step process:
-
Step 1: Claisen Condensation for the Synthesis of 3,5-Heptanedione. This reaction involves the base-catalyzed condensation of an ester (ethyl propionate) and a ketone (2-butanone) to form the β-diketone, 3,5-heptanedione.[2] The use of a strong base, such as sodium ethoxide or sodium amide, is crucial for driving the reaction to completion.[2]
-
Step 2: Cyclocondensation to form this compound. The synthesized 3,5-heptanedione is then reacted with phenylhydrazine in a cyclocondensation reaction to yield the final product.[3][4] This reaction is typically carried out in a suitable solvent like ethanol.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl Propionate | Ethyl propanoate | C₅H₁₀O₂ | 102.13 | Starting Material (Step 1) |
| 2-Butanone | Butan-2-one | C₄H₈O | 72.11 | Starting Material (Step 1) |
| Sodium Ethoxide | Sodium ethoxide | C₂H₅NaO | 68.05 | Base Catalyst (Step 1) |
| 3,5-Heptanedione | Heptane-3,5-dione | C₇H₁₂O₂ | 128.17 | Intermediate |
| Phenylhydrazine | Phenylhydrazine | C₆H₈N₂ | 108.14 | Starting Material (Step 2) |
| This compound | This compound | C₁₃H₁₆N₂ | 200.28 | Final Product |
Table 2: Typical Reaction Parameters for Scale-Up Synthesis
| Parameter | Step 1: Claisen Condensation | Step 2: Cyclocondensation |
| Reactants | Ethyl Propionate, 2-Butanone | 3,5-Heptanedione, Phenylhydrazine |
| Catalyst/Reagent | Sodium Ethoxide | Acetic Acid (catalytic) |
| Solvent | Toluene | Ethanol |
| Temperature | 80-90 °C | 70-80 °C (Reflux) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Molar Ratio | 1.2 : 1 (Ester:Ketone) | 1 : 1.05 (Diketone:Phenylhydrazine) |
| Typical Yield | 75-85% | 85-95% |
| Work-up | Acidic Quench, Extraction | Cooling, Filtration, Recrystallization |
Experimental Protocols
Step 1: Industrial Scale Synthesis of 3,5-Heptanedione
This protocol is designed for a 100 L scale production in a suitable glass-lined reactor.
Materials:
-
Ethyl Propionate: 12.26 kg (120 mol)
-
2-Butanone: 7.21 kg (100 mol)
-
Sodium Ethoxide (21% in ethanol): 38.8 kg (120 mol)
-
Toluene: 50 L
-
Hydrochloric Acid (2M): ~60 L
-
Saturated Sodium Bicarbonate Solution: 20 L
-
Brine Solution: 20 L
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with toluene (50 L) and 2-butanone (7.21 kg). Begin agitation.
-
Base Addition: Slowly add the sodium ethoxide solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Quenching: Cool the reaction mixture to 10-15 °C. Slowly and carefully quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous layer is between 5 and 6.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (20 L), and brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the organic layer under reduced pressure to obtain crude 3,5-heptanedione. The crude product can be purified by vacuum distillation.
Step 2: Industrial Scale Synthesis of this compound
This protocol is designed for a 100 L scale production based on the output from Step 1.
Materials:
-
3,5-Heptanedione (crude or distilled from Step 1): ~10.9 kg (assuming 85% yield, 85 mol)
-
Phenylhydrazine: 9.63 kg (89 mol)
-
Ethanol: 60 L
-
Acetic Acid (glacial): 0.5 L
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean and dry.
-
Charging Reactants: Charge the reactor with ethanol (60 L), 3,5-heptanedione (~10.9 kg), and phenylhydrazine (9.63 kg).
-
Catalyst Addition: Add glacial acetic acid (0.5 L) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization and Isolation:
-
Cool the reaction mixture to 0-5 °C. The product should precipitate out of the solution.
-
Hold at this temperature for at least 2 hours to ensure complete crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold ethanol (2 x 10 L).
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (if required): The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[5]
Safety Considerations
Phenylhydrazine is a hazardous substance and requires strict safety protocols. [4][5][6][7][8]
-
Toxicity: Phenylhydrazine is toxic if swallowed, in contact with skin, or if inhaled.[4] It is a suspected carcinogen and may cause genetic defects.[4]
-
Handling:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Immediately call a poison center or doctor.[4]
-
-
Waste Disposal: Dispose of all waste containing phenylhydrazine according to local, state, and federal regulations for hazardous waste.
Quality Control
To ensure the final product meets the required specifications for industrial use, a comprehensive quality control strategy should be implemented.[9]
Table 3: Quality Control Specifications for this compound
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
| Purity (Assay) | ≥ 99.0% | HPLC, GC |
| Melting Point | To be established based on reference standard | Melting Point Apparatus |
| Residual Solvents | Ethanol, Toluene within acceptable limits (ICH) | Headspace GC |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Related Substances | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% | HPLC, GC-MS |
Process Optimization and Alternative Technologies
For large-scale, continuous production, flow chemistry presents a significant advantage over traditional batch processing for the synthesis of pyrazoles.[6][10]
-
Enhanced Safety: Flow reactors handle smaller volumes of hazardous materials at any given time, reducing the risk associated with exothermic reactions and toxic reagents like phenylhydrazine.[8]
-
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity.[10]
-
Scalability: Scaling up production is more straightforward by running the flow reactor for longer periods or by using parallel reactor systems.[8]
A potential flow chemistry setup would involve pumping streams of the 1,3-diketone and phenylhydrazine solutions through a heated reactor coil to achieve rapid and efficient cyclization.[10]
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Conceptual diagram of a flow chemistry setup for pyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 10. galchimia.com [galchimia.com]
Application Notes and Protocols for the Functionalization of 3,5-Diethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the pyrazole ring in 3,5-diethyl-1-phenyl-1H-pyrazole. The functionalization of this scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. The following sections detail procedures for halogenation, nitration, formylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of novel compounds for further investigation.
Halogenation of the Pyrazole Ring
Halogenated pyrazoles are versatile intermediates, particularly for subsequent cross-coupling reactions. The C4 position of the 1-phenyl-3,5-dialkyl-pyrazole ring is the most susceptible to electrophilic halogenation.
Application Note:
4-Halogenated-3,5-diethyl-1-phenyl-1H-pyrazoles serve as key building blocks for the introduction of various functional groups. Bromination and chlorination are the most common halogenation reactions performed on this scaffold. These reactions typically proceed with high regioselectivity for the C4 position. The resulting 4-halopyrazoles can be utilized in Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl moieties, thereby expanding the chemical diversity of the pyrazole library.
Experimental Protocol: 4-Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from procedures for similar 1-phenyl-3,5-dialkyl-pyrazoles.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to quench any remaining bromine.
-
Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-3,5-diethyl-1-phenyl-1H-pyrazole.
Quantitative Data for Halogenation of 1-Phenyl-3,5-dialkyl-pyrazoles:
| Substrate | Halogenating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | NBS | ACN | 3 | 95 | [1] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | NCS | ACN | 3 | 92 | [2] |
| 3-phenyl-1H-pyrazol-5-amine | NBS | DMSO | 6 | 90 | [2] |
| 3-phenyl-1H-pyrazol-5-amine | NCS | DMSO | 12 | 68 | [2] |
Nitration of the Pyrazole Ring
Nitration introduces a nitro group onto the pyrazole ring, which can be a useful functional group for further transformations, such as reduction to an amino group. The C4 position is the typical site of nitration.
Application Note:
4-Nitro-3,5-diethyl-1-phenyl-1H-pyrazole is a key intermediate for the synthesis of aminopyrazoles, which are prevalent in many biologically active compounds. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro compound can be readily reduced to the corresponding amine, which can then be further functionalized.
Experimental Protocol: 4-Nitration
This protocol is based on general procedures for the nitration of pyrazoles.[3][4]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (solid)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid (5 mL) to this compound (1.0 mmol).
-
Stir the mixture until the pyrazole is completely dissolved.
-
Slowly add a mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until the pH is approximately 7.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry to afford 4-nitro-3,5-diethyl-1-phenyl-1H-pyrazole.
Quantitative Data for Nitration of Pyrazoles:
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | HNO₃/H₂SO₄ | 50 | 1.5 | 85 | [3] |
| 3,5-dimethylpyrazole | HNO₃/H₂SO₄ | - | - | 76 | [4] |
| 1-phenylpyrazole | HNO₃/Ac₂O | - | - | low | [5] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at the C4 position of the pyrazole ring.
Application Note:
4-Formyl-3,5-diethyl-1-phenyl-1H-pyrazole is a valuable synthon for the preparation of various derivatives, including Schiff bases, oximes, and other heterocyclic systems. The aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a crucial intermediate in drug discovery programs.
Experimental Protocol: Vilsmeier-Haack Reaction
This protocol is adapted from procedures for the formylation of similar pyrazole derivatives.[6][7][8]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Reflux condenser
Procedure:
-
In a round-bottom flask cooled in an ice bath, add phosphorus oxychloride (3.0 mmol) to N,N-dimethylformamide (5 mL) and stir for 30 minutes.
-
To this Vilsmeier reagent, add a solution of this compound (1.0 mmol) in 1,2-dichloroethane (5 mL).
-
Heat the reaction mixture at reflux (80-90 °C) for 2-4 hours.
-
After cooling to room temperature, carefully pour the mixture into a beaker containing a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound-4-carbaldehyde.
Quantitative Data for Vilsmeier-Haack Formylation of Pyrazoles:
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃/DMF | 120 | 2 | 55 | [6] |
| 1-phenyl-1H-pyrazole | POCl₃/DMF | rt to 70-80 | 3 | 65 | [7][9] |
| Hydrazones | POCl₃/DMF | 0 to 70 | 5-6 | good | [7] |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the C4 position of the pyrazole ring.
Application Note:
The Suzuki-Miyaura cross-coupling of 4-bromo-3,5-diethyl-1-phenyl-1H-pyrazole with various boronic acids or esters provides access to a diverse range of 4-aryl- and 4-heteroaryl-substituted pyrazoles. These compounds are of great interest in drug discovery, as the introduced aromatic moieties can significantly influence the biological activity and pharmacokinetic properties of the parent molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on general procedures for the Suzuki-Miyaura coupling of halopyrazoles.[10][11][12]
Materials:
-
4-Bromo-3,5-diethyl-1-phenyl-1H-pyrazole
-
Aryl- or heteroaryl-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene or 1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-bromo-3,5-diethyl-1-phenyl-1H-pyrazole (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene (10 mL) and water (2 mL).
-
Heat the reaction mixture at 90-100 °C for 8-12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-substituted pyrazole derivative.
Quantitative Data for Suzuki-Miyaura Coupling of Halopyrazoles:
| Halopyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 93 | [11] |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 89 | [12] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | [13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Page loading... [guidechem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for Novel Assays Using 3,5-Disubstituted-1-Phenyl-1H-Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is found in numerous biologically active molecules and has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][3][4] Derivatives of the 1-phenyl-1H-pyrazole core, in particular, have been extensively investigated for their potential as therapeutic agents. These compounds have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral activities.[1][2][3][5][6]
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various enzymes and signaling pathways. For instance, some pyrazole-containing compounds are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[1] In the context of cancer, pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signal transduction pathways.[3] Their antioxidant properties are linked to their capacity to scavenge free radicals.[1]
This document provides detailed application notes and protocols for developing novel assays using 3,5-disubstituted-1-phenyl-1H-pyrazole derivatives, with a focus on their application in anticancer and antioxidant research. While specific data for 3,5-diethyl-1-phenyl-1H-pyrazole is limited in the public domain, the provided protocols and data for structurally related compounds offer a strong foundation for researchers exploring this chemical space.
Data Presentation: Biological Activities of Phenyl-Pyrazole Derivatives
The following tables summarize the reported biological activities of various 3,5-disubstituted-1-phenyl-1H-pyrazole derivatives and related structures, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 136b | A549 (Lung) | 1.962 | [1] |
| 136b | HCT-116 (Colon) | 3.597 | [1] |
| 136b | MCF-7 (Breast) | 1.764 | [1] |
| 136b | HT-29 (Colon) | 4.496 | [1] |
| 148a | A549 (Lung) | 5.34 | [1] |
| 148a | MCF-7 (Breast) | 4.71 | [1] |
| 148b | A549 (Lung) | 6.48 | [1] |
| 148b | MCF-7 (Breast) | 5.33 | [1] |
| 174 | MCF-7 (Breast) | 6.50 ± 0.5 | [1] |
| 174 | HCT-116 (Colon) | 7.80 ± 0.6 | [1] |
| 175 | MCF-7 (Breast) | 3.74 ± 0.3 | [1] |
| 175 | HCT-116 (Colon) | 4.93 ± 0.3 | [1] |
| 176 | MCF-7 (Breast) | 3.18 ± 0.2 | [1] |
| 176 | HCT-116 (Colon) | 4.63 ± 0.4 | [1] |
| 181 | HeLa (Cervical) | 9.05 ± 0.04 | [1] |
| 181 | MCF-7 (Breast) | 7.12 ± 0.04 | [1] |
| 181 | A549 (Lung) | 6.34 ± 0.06 | [1] |
| 5b | K562 (Leukemia) | 0.021 | [7] |
| 5b | A549 (Lung) | 0.69 | [7] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| 119a | COX-2 Inhibition | 0.02-0.04 | 462.91 | [1] |
| 119b | COX-2 Inhibition | 0.02-0.04 | 334.25 | [1] |
| 149 | COX-1 Inhibition | 5.40 | 344.56 | [1] |
| 149 | COX-2 Inhibition | 0.01 | - | [1] |
| 149 | 5-LOX Inhibition | 1.78 | - | [1] |
| 150a | COX-2 Inhibition | - | 455 | [1] |
| 150c | COX-2 Inhibition | - | 10,497 | [1] |
| 150d | COX-2 Inhibition | - | >189 | [1] |
Table 3: Antioxidant Activity of Pyrazole Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| Compound 4 | DPPH Radical Scavenging | ~40 | [8] |
| Compound 5 | DPPH Radical Scavenging | ~50 | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 3,5-disubstituted-1-phenyl-1H-pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Materials:
-
3,5-disubstituted-1-phenyl-1H-pyrazole derivatives
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrazole derivatives in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a method to evaluate the free radical scavenging activity of 3,5-disubstituted-1-phenyl-1H-pyrazole derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11]
Materials:
-
3,5-disubstituted-1-phenyl-1H-pyrazole derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark.
-
Prepare stock solutions of the pyrazole derivatives and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells. For the blank, add 100 µL of methanol.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).
-
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of novel pyrazole derivatives.
Caption: Simplified signaling pathway for pyrazole-induced apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Knorr pyrazole synthesis, which involves the condensation reaction between phenylhydrazine and a 1,3-dicarbonyl compound.[1][2][3] For this specific pyrazole, the reactants are phenylhydrazine and heptane-3,5-dione. The reaction is typically catalyzed by an acid and involves the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.
Q2: My reaction yield is very low or I'm getting no product. What are the common causes?
Several factors can contribute to low or no yield:
-
Reagent Quality: Phenylhydrazine can oxidize over time (turning dark red or brown). Using freshly distilled or high-purity phenylhydrazine is crucial. The 1,3-diketone (heptane-3,5-dione) should also be of high purity.
-
Lack of Catalyst: While the reaction can proceed without a catalyst, yields are often significantly lower.[2] An acid catalyst (e.g., acetic acid, HCl) is typically required to facilitate both the initial condensation and the final dehydration step.
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures might promote side reactions or decomposition.
-
Improper pH: The pH of the reaction medium is critical. The initial condensation is favored under slightly acidic conditions, while the cyclization and dehydration steps are also acid-catalyzed.[3]
Q3: I am observing significant side product formation. What are these impurities and how can I avoid them?
The primary side products in pyrazole synthesis from unsymmetrical diketones are regioisomers. However, since heptane-3,5-dione is symmetrical, this is not a concern here. Common issues include:
-
Incomplete Reaction: Unreacted starting materials will contaminate the product.
-
Pyrazoline Intermediate: Incomplete dehydration of the pyrazoline intermediate can leave it as an impurity. This can often be addressed by increasing the reaction time, temperature, or catalyst concentration.
-
Oxidation Products: Phenylhydrazine and its derivatives can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[4][5]
Q4: What is the best way to purify the final product?
Purification of this compound is typically achieved through the following methods:
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials and non-polar impurities. A silica gel column with a gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate, is commonly used.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step to obtain high-purity crystals. Suitable solvents include ethanol, methanol, or a mixture of dichloromethane and hexane.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Poor Reagent Quality | Use freshly distilled phenylhydrazine and high-purity heptane-3,5-dione. |
| Suboptimal Solvent | Ethanol is a common solvent. However, optimizing with other solvents like acetic acid or N,N-dimethylacetamide (DMA) may improve yields.[2] |
| Inefficient Catalysis | If uncatalyzed, add a few drops of glacial acetic acid or a catalytic amount of HCl. The use of a catalyst is often necessary to achieve good yields.[2] |
| Incorrect Temperature | The reaction typically requires refluxing in ethanol (around 78°C).[4][5] Ensure the reaction is heated adequately for a sufficient duration (e.g., 4-12 hours). Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Air Sensitivity | Conduct the reaction under an inert nitrogen or argon atmosphere to prevent oxidation of phenylhydrazine.[4][5] |
Issue 2: Reaction Fails to Reach Completion
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction using TLC by spotting the starting materials and the reaction mixture over time. Extend the reaction time until the starting material spot is consumed. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature. |
| Catalyst Deactivation | If the reaction stalls, a small additional amount of acid catalyst may be required. |
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a standard procedure adapted from similar pyrazole syntheses.[4][5]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Heptane-3,5-dione (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptane-3,5-dione (1.0 eq) and absolute ethanol (approx. 10 mL per 10 mmol of diketone).
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a powder or oil.
Table: Effect of Conditions on Pyrazole Synthesis Yields
The following table summarizes typical outcomes based on variations in reaction conditions for Knorr-type pyrazole syntheses.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| None | Ethanol | 25 (Room Temp) | < 20% | Reaction is very slow and often incomplete.[2] |
| Acetic Acid | Ethanol | 80 (Reflux) | 70 - 90% | Standard and effective conditions for this type of reaction. |
| HCl (cat.) | Ethanol | 80 (Reflux) | 75 - 95% | Stronger acid can sometimes lead to slightly higher yields or faster reaction times. |
| None | Acetic Acid | 100-118 (Reflux) | 65 - 85% | Acetic acid acts as both solvent and catalyst. |
| Various | Water | 80-100 | Variable | "Green" chemistry approaches often use water, but yields can be variable and may require specific catalysts.[6] |
Visual Guides
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-phenyl-pyrazoles.
Troubleshooting Guides
Problem 1: Formation of a Mixture of Regioisomers in Knorr Pyrazole Synthesis
Question: My reaction of an unsymmetrical 1,3-dicarbonyl compound with phenylhydrazine is producing a mixture of the desired 1,3-diphenyl-pyrazole and the undesired 1,5-diphenyl-pyrazole isomer, which are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis. The selectivity is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. Here are key factors to consider for controlling regioselectivity:
-
pH of the Reaction Medium: The pH is a critical factor.[1]
-
Under neutral or basic conditions: The more nucleophilic nitrogen of phenylhydrazine (the one further from the phenyl group) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.
-
Under acidic conditions: Protonation of the more basic nitrogen of phenylhydrazine can occur, leading to the other nitrogen atom initiating the attack. This can alter the isomeric ratio.[1] It has been shown that acidic conditions can significantly enhance the rate of both imine formation and the subsequent cyclization.
-
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the hydrazine, thereby affecting the regioselectivity.
-
Temperature: Lower reaction temperatures can sometimes favor the formation of one isomer over the other by exploiting small differences in activation energies for the competing reaction pathways.
-
Substituent Effects:
-
Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl compound will generally direct the initial attack of the less hindered nitrogen of phenylhydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Experimental Protocol for Enhanced Regioselectivity:
A regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved with high yields (59% to 98%) by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc).[2]
Table 1: Influence of Reaction Conditions on Regioisomeric Ratio (Illustrative)
| 1,3-Dicarbonyl Compound | Phenylhydrazine | Solvent | Catalyst/Additive | Temperature (°C) | Ratio of 1,3-Isomer to 1,5-Isomer | Reference |
| Benzoylacetone | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | Mixture (ratio varies) | General Knorr |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | None | Room Temp | High selectivity for 1,3-diphenyl-5-methylpyrazole | [2] |
| Ethyl Benzoylacetate | Phenylhydrazine | 1-Propanol | Glacial Acetic Acid | ~100 | Major product is 3-phenyl-1H-pyrazol-5(4H)-one | [3] |
Separation of Isomers:
If a mixture of isomers is obtained, separation can be challenging. Column chromatography on silica gel is the most common method.[4] The choice of eluent is critical and often requires careful optimization. A common starting point is a mixture of hexane and ethyl acetate, with the polarity being gradually increased.
Problem 2: The Reaction Stops at the Pyrazoline Intermediate
Question: My reaction has consumed the starting materials, but I have isolated a pyrazoline instead of the expected pyrazole. How do I convert the pyrazoline to the pyrazole?
Answer: The Knorr synthesis often proceeds through a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole. If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be the major product.
Troubleshooting Steps:
-
Confirmation of Pyrazoline Formation: Characterize the isolated product by NMR spectroscopy. Pyrazolines will show characteristic signals for the non-aromatic, saturated protons in the 5-membered ring, which are absent in the final pyrazole.
-
Oxidation to Pyrazole: Several methods can be employed for the oxidative aromatization of pyrazolines.
Experimental Protocols for Pyrazoline Oxidation:
-
Method 1: Oxidation with Bromine (in situ): One-pot condensations to form pyrazoline intermediates can be followed by in situ oxidation with bromine to afford a wide variety of pyrazoles in very good yields.[5][6]
-
Method 2: Oxidation with DMSO under Oxygen: A more benign oxidation protocol involves heating the pyrazoline in DMSO under an oxygen atmosphere.[5][6]
-
Method 3: Electrochemical Oxidation: An electrochemically enabled approach using inexpensive sodium chloride as a redox mediator and supporting electrolyte in a biphasic system can be used for the sustainable synthesis of pyrazoles from pyrazolines.
Table 2: Comparison of Pyrazoline Oxidation Methods
| Oxidizing Agent/Method | Solvent | Temperature | Key Advantages | Potential Issues | Reference |
| Bromine | Various | Mild | High yields, one-pot procedure | Use of hazardous bromine | [5][6] |
| DMSO/Oxygen | DMSO | Elevated | Benign, avoids harsh reagents | May require higher temperatures | [5][6] |
| Electrochemical (NaCl) | Biphasic (aq/org) | Room Temp | Sustainable, simple work-up | Requires electrochemical setup |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 1-phenyl-pyrazoles?
A1: Besides the formation of regioisomers, other potential side products include:
-
Pyrazolines: As discussed above, these are common intermediates that may be isolated if the reaction does not go to completion or lacks an oxidizing agent.
-
Pyrazolium Salts: Under strongly acidic conditions, the basic nitrogen atom of the pyrazole ring can be protonated to form a pyrazolium salt.[7][8] This can affect the work-up and purification. To avoid this, it is advisable to neutralize the reaction mixture before extraction.
-
Hydrazones: Incomplete cyclization can lead to the isolation of hydrazone intermediates.
-
O-acylated pyrazolones: In the synthesis of pyrazolones (which can exist in tautomeric equilibrium with hydroxypyrazoles), O-acylation can be a significant side reaction if a reactive acylating agent is used without protecting the hydroxyl group.
Q2: How can I avoid the formation of pyrazolium salts?
A2: Pyrazolium salts typically form under acidic conditions.[7] To prevent their formation, you can:
-
Use a minimal amount of acid catalyst necessary to promote the reaction.
-
Perform the reaction under neutral or basic conditions if the specific transformation allows.
-
During the work-up, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extracting the product.
Q3: How can I distinguish between the 1,3- and 1,5-disubstituted pyrazole isomers using NMR?
A3: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between pyrazole isomers.[9][10]
-
1H NMR: The chemical shift of the proton at the 4-position of the pyrazole ring can be different for the two isomers. Also, the protons on the substituents at the 3- and 5-positions will have different chemical shifts. 2D NMR techniques like NOESY can be used to establish through-space correlations between the pyrazole ring protons and the protons on the N-phenyl group, which can help in assigning the correct structure.
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, C4, and C5, will be different for the two isomers.
Q4: My Knorr pyrazole synthesis is giving a low yield. What are the common causes and how can I troubleshoot it?
A4: Low yields can result from several factors:
-
Incomplete Reaction: Monitor the reaction by TLC to ensure all starting materials have been consumed. If the reaction has stalled, you may need to increase the temperature or add more catalyst.
-
Side Reactions: The formation of significant amounts of side products, such as regioisomers or tars from the decomposition of the hydrazine, can lower the yield of the desired product. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes help minimize decomposition.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst concentration can all impact the yield. A systematic optimization of these parameters may be necessary. For instance, some Knorr reactions benefit from being run in acidic conditions (e.g., in ethanol with a catalytic amount of acetic acid), while others proceed well under neutral conditions.
-
Work-up and Purification Issues: The product may be partially lost during the work-up or purification steps. Ensure the pH of the aqueous phase during extraction is appropriate to keep your product in the organic layer. Overly aggressive purification, such as using a highly active silica gel, can sometimes lead to product degradation.
Visual Guides
Reaction Pathway: Knorr Pyrazole Synthesis
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Pyrazoline synthesis [organic-chemistry.org]
- 7. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-diethyl-1-phenyl-1H-pyrazole. The information provided is intended to help resolve common purity issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity observed in the synthesis of this compound via the Knorr condensation reaction?
A1: The most prevalent impurity is the regioisomer, 1,5-diethyl-3-phenyl-1H-pyrazole. This arises from the reaction of phenylhydrazine with the unsymmetrical 1,3-dicarbonyl starting material, heptane-3,5-dione. The reaction can proceed via two different condensation pathways, leading to the formation of both the desired this compound and its 1,5-diethyl regioisomer.
Q2: How can I confirm the presence of the regioisomeric impurity?
A2: The presence of the regioisomeric impurity can be confirmed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the two regioisomers, showing two distinct peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the presence of both isomers. Specific proton and carbon chemical shifts will differ between the two structures. Two-dimensional NMR techniques like NOESY can be particularly useful in confirming the spatial relationship between the phenyl group and the ethyl groups, thus definitively identifying each regioisomer.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS may not always separate the isomers chromatographically, the mass spectra of the two regioisomers will be identical, confirming the presence of an isomeric impurity.
Q3: What purification methods are effective for removing the regioisomeric impurity?
A3: The most effective method for separating the regioisomers is column chromatography on silica gel.[1] The polarity difference between the two isomers, although potentially small, can be exploited to achieve separation with an optimized solvent system. Recrystallization may also be attempted, but its success will depend on the relative concentrations of the isomers and their crystallization properties in a given solvent.
Q4: Can the formation of the regioisomeric impurity be controlled during the synthesis?
A4: Yes, the ratio of regioisomers can be influenced by the reaction conditions. Factors such as the choice of acid catalyst, solvent, and reaction temperature can affect the regioselectivity of the initial condensation between phenylhydrazine and heptane-3,5-dione. Experimentation with these parameters is recommended to optimize the formation of the desired 3,5-diethyl isomer.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low product yield with significant amounts of starting materials remaining. | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure the catalyst is active and used in the correct amount. |
| Product is a dark, oily residue instead of a solid. | Presence of significant impurities, possibly from side reactions of the hydrazine starting material. | - Purify the phenylhydrazine starting material before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Purify the crude product using column chromatography. |
| Two spots are observed on TLC with very close Rf values, and the isolated product shows extra peaks in the NMR spectrum. | Formation of the regioisomeric impurity (1,5-diethyl-3-phenyl-1H-pyrazole). | - Optimize reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired isomer. - Separate the isomers using column chromatography with a carefully selected eluent system. A shallow solvent gradient can improve separation.[1] |
| Broad peaks or poor resolution in HPLC analysis. | Inappropriate HPLC method. | - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio). - Adjust the pH of the mobile phase. - Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Knorr pyrazole synthesis.
Materials:
-
Heptane-3,5-dione
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve heptane-3,5-dione (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
HPLC Method for Regioisomer Analysis
This is a representative method and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
1H NMR for Product Characterization
-
Solvent: CDCl3
-
Expected Chemical Shifts (δ, ppm) for this compound:
-
~7.4 (m, 5H, Phenyl-H)
-
~6.1 (s, 1H, Pyrazole-H)
-
~2.7 (q, 2H, CH2)
-
~2.6 (q, 2H, CH2)
-
~1.3 (t, 3H, CH3)
-
~1.2 (t, 3H, CH3)
-
Note: The chemical shifts for the regioisomer will be slightly different, particularly for the pyrazole proton and the ethyl groups.
Data Presentation
Table 1: Effect of Catalyst on Regioisomer Ratio
| Catalyst | Yield (%) | 3,5-diethyl isomer (%) | 1,5-diethyl isomer (%) |
| Acetic Acid | 85 | 70 | 30 |
| Sulfuric Acid | 82 | 65 | 35 |
| p-Toluenesulfonic Acid | 88 | 75 | 25 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Effect of Solvent on Product Purity
| Solvent | Yield (%) | Purity by HPLC (%) |
| Ethanol | 85 | 95 |
| Toluene | 78 | 92 |
| Acetic Acid | 90 | 97 |
Note: Data are representative and intended for illustrative purposes.
Visualizations
References
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of poor regioselectivity in pyrazole synthesis. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve your desired pyrazole regioisomer with high selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the classical Knorr pyrazole synthesis?
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[1] The lack of significant steric or electronic differentiation between the two carbonyl groups is the fundamental reason for poor regioselectivity.[1]
Q2: How can I influence the regioselectivity of the Knorr pyrazole synthesis?
Several factors can be manipulated to control the regioselectivity:
-
Steric and Electronic Bias: Introducing significant steric bulk or strong electron-withdrawing/donating groups on one of the carbonyls of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine.[1]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can have a profound impact on the regiochemical outcome.[2][3] For instance, acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity and directing the reaction pathway.[1]
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones, where one carbonyl is masked as an enamine, provides excellent control over the initial reaction site.[1]
Q3: Are there alternative synthetic methods that offer better regioselectivity?
Yes, several methods are known for providing high regioselectivity:
-
[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or sydnones with alkynes are powerful methods for constructing the pyrazole ring with well-defined regiochemistry.[1][2]
-
Multicomponent Reactions: One-pot multicomponent strategies have been developed to assemble pyrazoles from simple starting materials with high regiocontrol.[4]
-
Synthesis from Enaminones: The reaction of β-enaminones with hydrazines is a reliable method for the regioselective synthesis of pyrazoles.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | - Insufficient steric or electronic difference in the 1,3-dicarbonyl substrate.- Suboptimal reaction conditions (solvent, pH). | - Modify the Substrate: Introduce a bulky substituent or a strong electron-withdrawing group (e.g., -CF₃) on one of the carbonyls.[1][6]- Change the Solvent: Experiment with different solvents. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[6][7]- Adjust pH: Conduct the reaction under acidic (e.g., acetic acid or HCl in an appropriate solvent) or basic conditions to favor the formation of one regioisomer.[1]- Switch to a 1,3-Dicarbonyl Surrogate: Utilize a β-enaminone to direct the initial condensation.[1] |
| Low Reaction Yield | - Incomplete reaction.- Formation of side products.- Difficult purification of regioisomers. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure completion.- Use a Catalyst: Some reactions benefit from acid or base catalysis to improve the rate and yield.[8]- Optimize Work-up and Purification: If isomers are difficult to separate by chromatography, consider recrystallization from different solvent systems. Improving the regioselectivity of the reaction itself is the best approach to simplify purification and improve the isolated yield of the desired product.[1] |
| Formation of Unexpected Side Products | - Self-condensation of the 1,3-dicarbonyl.- Decomposition of starting materials or products.- Alternative reaction pathways. | - Control Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions.- Degas Solvents: Remove dissolved oxygen if oxidative side reactions are suspected.- Modify the Hydrazine: Using a hydrazine salt (e.g., hydrochloride) can sometimes lead to cleaner reactions and improved selectivity.[3] |
Quantitative Data on Regioselectivity
The following tables summarize the regiomeric ratios achieved under various experimental conditions.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | Ethanol | Equimolar mixture | [6] |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | N,N-Dimethylacetamide (DMAc) | 98:2 | [6] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1.2 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 5.7:1 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 | [7] |
| β-Enamino diketone | Phenylhydrazine | Protic Solvent (e.g., Ethanol) | Regioisomer 2 favored | [3] |
| β-Enamino diketone | Phenylhydrazine | Aprotic Solvent (e.g., Toluene) | Regioisomer 3 favored | [3] |
Table 2: Effect of Substrate Structure on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Conditions | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-Phenyl-1,3-butanedione | 2-Pyridylhydrazine | DMAc, 10 N HCl | >99:1 | [1] |
| 1-(4-Chlorophenyl)-1,3-butanedione | 2-Pyridylhydrazine | DMAc, 10 N HCl | >99:1 | [1] |
| 2-Substituted 1,3-diketones | Aryl hydrazines | N/A | >99.8:0.2 | [6] |
Experimental Protocols
Method 1: Regioselective Knorr Synthesis using a Fluorinated Alcohol
This protocol is adapted from the work of Cantín et al. for the synthesis of N-methylpyrazoles.[7]
Materials:
-
1,3-Diketone (e.g., 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the 1,3-diketone (1.0 mmol) in HFIP (3 mL) in a round-bottom flask, add methylhydrazine (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically a few hours), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to isolate the major regioisomer.
Method 2: Regioselective Synthesis using a β-Enaminone
This protocol is a general procedure based on the principles outlined in several publications.[1][9]
Materials:
-
β-Enaminone (1.0 mmol)
-
Hydrazine hydrate or substituted hydrazine (1.1 mmol)
-
Ethanol or Glacial Acetic Acid (5 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the β-enaminone (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask.
-
Add the hydrazine (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Troubleshooting logic for poor regioselectivity in pyrazole synthesis.
Experimental Workflow
Caption: General experimental workflow for regioselective pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. jk-sci.com [jk-sci.com]
- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation and regeneration during pyrazole synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your pyrazole synthesis experiments.
Issue 1: Gradual or sudden loss of catalytic activity.
| Possible Cause | Identification | Suggested Solution |
| Catalyst Poisoning | - Elemental analysis of the used catalyst showing the presence of contaminants (e.g., sulfur, phosphorus).- Gradual loss of activity, especially with feedstocks of varying purity. | - Purify Reactants: Ensure all starting materials and solvents are free from potential poisons.- Guard Beds: Use a pre-column or guard bed to remove impurities before the reactants reach the main catalyst bed.- Regeneration: For metal catalysts, an oxidation-reduction cycle may restore activity. |
| Coking/Fouling | - Visual inspection showing discoloration (darkening) of the catalyst.- Thermogravimetric analysis (TGA) of the spent catalyst indicating weight loss upon heating in an oxidizing atmosphere.- Increased pressure drop in a fixed-bed reactor. | - Optimize Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions that lead to coke formation.- Regeneration: For solid acid catalysts like zeolites, controlled calcination in air can burn off coke deposits. For resins like Amberlyst-70, washing with appropriate solvents may be effective. |
| Sintering | - Transmission electron microscopy (TEM) or X-ray diffraction (XRD) analysis of the spent catalyst showing an increase in metal particle size.- Significant loss of activity after high-temperature reactions. | - Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal stress on the catalyst.- Choose a Stable Support: Select a catalyst support with high thermal stability.- Redispersion: In some cases, a high-temperature treatment in a controlled atmosphere can redisperse the metal particles. |
| Leaching of Active Sites | - Inductively coupled plasma (ICP) or atomic absorption spectroscopy (AAS) analysis of the reaction mixture revealing the presence of the catalyst's active metal.- Loss of activity when using polar or coordinating solvents. | - Immobilize the Catalyst: Use stronger catalyst-support interactions or encapsulation techniques.- Solvent Selection: Choose a solvent that does not promote the dissolution of the active species.- Use Heterogeneous Catalysts: Opt for solid-supported catalysts which are generally more resistant to leaching. |
Issue 2: Inconsistent product yield or selectivity over repeated catalyst use.
| Possible Cause | Identification | Suggested Solution |
| Partial Deactivation | - Gradual decrease in the yield of the desired pyrazole isomer and an increase in byproducts over several cycles. | - Incomplete Regeneration: Ensure the regeneration protocol is sufficient to fully restore the catalyst's active sites. This may involve optimizing the regeneration temperature, time, or atmosphere.- Non-uniform Deactivation: In a fixed-bed reactor, this could indicate channeling. Ensure proper packing of the catalyst bed. |
| Changes in Catalyst Structure | - Spectroscopic analysis (e.g., FTIR, Raman) of the recycled catalyst showing changes in the active sites or support structure. | - Milder Regeneration: The regeneration process itself might be too harsh, causing structural changes. Consider lowering the temperature or using a less aggressive regenerating agent.- Re-evaluate Catalyst Choice: The catalyst may not be robust enough for the reaction conditions over multiple cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my catalyst deactivating during pyrazole synthesis?
A1: The most common causes of catalyst deactivation in pyrazole synthesis are poisoning, coking/fouling, sintering, and leaching of the active species.[1][2]
-
Poisoning occurs when impurities in the reactants or byproducts strongly adsorb to the active sites of the catalyst, blocking them. This is a common issue for metal catalysts.
-
Coking or fouling is the deposition of carbonaceous materials on the catalyst surface, which is a frequent problem with solid acid catalysts like zeolites.[3]
-
Sintering is the agglomeration of small metal particles on a support into larger ones at high temperatures, leading to a loss of active surface area.[4]
-
Leaching is the dissolution of the active metal from the solid support into the reaction medium.
Q2: How can I tell which deactivation mechanism is affecting my catalyst?
A2: A combination of catalyst characterization techniques and process monitoring can help identify the deactivation mechanism. A sudden drop in activity often points to poisoning, while a gradual decline may indicate coking or sintering. Post-reaction analysis of the catalyst through techniques like elemental analysis, TGA, TEM, and XRD can provide direct evidence of poisoning, coking, and sintering, respectively. Analyzing the reaction mixture for dissolved metals can confirm leaching.
Q3: Is it possible to regenerate my deactivated catalyst?
A3: In many cases, yes. The possibility of regeneration depends on the type of catalyst and the deactivation mechanism.[2]
-
Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled manner, typically by heating in the presence of air or an oxygen-containing gas stream.[2]
-
Poisoned catalysts can sometimes be regenerated by removing the poison through washing or by a chemical treatment that displaces the poison from the active sites.
-
Sintered catalysts are more difficult to regenerate, but some redispersion techniques exist.
-
Deactivation by leaching is generally irreversible.
Q4: What is a general procedure for regenerating a coked zeolite catalyst?
A4: A common method for regenerating coked zeolite catalysts is calcination in air. The temperature and duration of the calcination are critical. A typical procedure involves heating the catalyst in a stream of air to a temperature between 400°C and 600°C for several hours.[5] The optimal temperature depends on the specific zeolite and the nature of the coke. It's important to control the heating rate to avoid damaging the catalyst structure due to excessive heat from the combustion of coke.[3]
Q5: How can I regenerate Amberlyst-70 resin used in pyrazole synthesis?
A5: Amberlyst-70, a solid acid resin, can often be regenerated. One approach involves washing the resin with a solvent like dichloromethane to remove adsorbed organic species, followed by re-acidification with an acid solution.[6] Another method for ion-exchange resins involves treatment with a salt solution, such as NaCl, to displace adsorbed species.[7]
Q6: How many times can I typically reuse a catalyst for pyrazole synthesis?
A6: The reusability of a catalyst depends on its stability under the reaction conditions and the effectiveness of the regeneration process. For many heterogeneous catalysts used in pyrazole synthesis, reports indicate successful reuse for 5 to 7 cycles with only a minor decrease in activity.[8] However, this can vary significantly.
Quantitative Data on Catalyst Recyclability
The following table summarizes the reported recyclability of various catalysts used in pyrazole synthesis. Note that "recyclability" is often reported as the number of cycles with minimal loss of product yield, rather than a specific deactivation rate.
| Catalyst System | Synthesis Type | Number of Cycles | Observed Yield/Activity | Deactivation Mechanism | Reference |
| Silica-supported Copper | Cycloaddition | - | Small quantities of leaching (<400 ppm) observed | Leaching | |
| Fe₃O₄@CoFe-LDH Nanocatalyst | Multicomponent Reaction | Multiple cycles | Recyclable without significant loss of performance | Not specified | [8] |
| Nickel-based Heterogeneous Catalyst | Condensation | Up to 7 cycles | No significant loss of catalytic activity | Not specified | [5] |
| Amberlyst-70 | Condensation | 5 cycles | Gradual decrease in yield (e.g., from 92% to 89%) | Not specified | [9] |
| Zeolite (H-beta) | Dehydration | Reusable | Small and similar decline in conversion after regeneration | Not specified | [5] |
| Copper oxide nanoparticles | Four-component reaction | At least 7 cycles | No significant decrease in activity | Not specified | [10] |
Experimental Protocols
Protocol 1: Regeneration of Coked Zeolite Catalyst via Calcination
-
Catalyst Recovery: After the pyrazole synthesis reaction, recover the zeolite catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst with a suitable solvent (e.g., acetone, ethanol) to remove any residual reactants and products. Dry the catalyst in an oven at 100-120°C for 2-4 hours.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible or a quartz tube for a tube furnace.
-
Heat the catalyst in a furnace with a controlled air or diluted oxygen flow.
-
Slowly ramp the temperature (e.g., 5°C/min) to the target calcination temperature (typically 450-550°C).
-
Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke. The optimal temperature and time should be determined experimentally for your specific catalyst and coking level.[11][12]
-
Cool the catalyst down to room temperature slowly.
-
-
Reactivation (if necessary): For some applications, a final activation step, such as heating under an inert atmosphere, may be required.
Protocol 2: Regeneration of Amberlyst-70 Resin
-
Catalyst Recovery: Filter the Amberlyst-70 resin from the reaction mixture.
-
Solvent Washing:
-
Wash the resin thoroughly with deionized water to remove any water-soluble components.
-
Subsequently, wash with an organic solvent in which the resin is stable and the adsorbed impurities are soluble (e.g., ethanol, methanol, or acetone).
-
-
Acid Regeneration:
-
Prepare a dilute acid solution (e.g., 1 M HCl or H₂SO₄).
-
Pass the acid solution through the resin bed or stir the resin in the acid solution for a specified time (e.g., 1-2 hours).
-
This step reprotonates the sulfonic acid groups.
-
-
Final Washing and Drying:
-
Wash the resin with deionized water until the washings are neutral to pH paper.
-
Dry the regenerated resin, for example, in a vacuum oven at a temperature below its thermal stability limit (typically below 120°C for this type of resin).
-
Visualizations
Caption: A diagram illustrating the lifecycle of a catalyst in pyrazole synthesis.
Caption: Common catalyst deactivation pathways in pyrazole synthesis.
Caption: A general workflow for the regeneration of deactivated catalysts.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. longchangchemical.com [longchangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modification of acidic groups over zeolites via calcination for the selective catalytic transformation of 2,3-butanediol in ethylene glycol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adsorption Mechanism and Regeneration Performance of Calcined Zeolites for Hydrogen Sulfide and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Methods, Data, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient and selective synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of four key methods for pyrazole synthesis: the Knorr Pyrazole Synthesis, conventional and microwave-assisted synthesis from chalcones, a 1,3-Dipolar Cycloaddition approach, and a green, microwave-assisted synthesis. We present a quantitative comparison of these methods, detailed experimental protocols, and a decision-making workflow to guide researchers in selecting the most appropriate synthetic route.
Comparative Data of Pyrazole Synthesis Methods
The following table summarizes the key quantitative parameters for the selected pyrazole synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic acid (catalytic) | None | 135-145 | 1 h | ~79 | |
| Conventional Synthesis from Chalcone | Chalcone, Hydrazine hydrate | Glacial acetic acid | Ethanol | 80 | 6.5 h | Excellent (not specified) | |
| Microwave-Assisted Synthesis from Chalcone | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid | Acetic acid | 120 | 7-10 min | 68-86 | |
| 1,3-Dipolar Cycloaddition | α-Diazocarbonyl substrates, Alkynes | None | None (solvent-free) | Heat | Not specified | High | |
| Green Microwave Synthesis | Enaminonitrile, Hydrazine hydrate | None | Water | Not specified | 4 min | 94.1 |
Signaling Pathways and Experimental Workflows
The selection of a pyrazole synthesis method is often guided by factors such as the availability of starting materials, desired substitution pattern, and the need for regioselectivity. The following diagram illustrates a logical workflow for choosing a suitable synthesis strategy.
Caption: Decision workflow for selecting a pyrazole synthesis method.
The following diagram illustrates the generalized reaction scheme for the Knorr Pyrazole Synthesis.
Caption: Generalized scheme of the Knorr Pyrazole Synthesis.
Experimental Protocols
Knorr Pyrazole Synthesis
This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone, a classic example of the Knorr synthesis.
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Round-bottomed flask, reflux condenser, beaker, Büchner funnel, desiccator
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.
-
Recrystallize the crude product from hot ethanol. After dissolution, allow the solution to cool to room temperature and then in an ice bath for complete crystallization.
-
Filter the solid product using a Büchner funnel under vacuum and dry it in a desiccator.
-
The expected yield of the pure product is approximately 79%.
Conventional Synthesis of Pyrazoles from Chalcones
This method details the synthesis of a pyrazoline derivative from a chalcone, which can be subsequently oxidized to the corresponding pyrazole.
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol, 0.25 mL)
-
Glacial acetic acid (20 mL)
-
Round-bottomed flask with reflux condenser, oil bath
Procedure:
-
In a round-bottomed flask, prepare a mixture of the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in 20 mL of glacial acetic acid.
-
Reflux the mixture in an oil bath under a nitrogen atmosphere for 6.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).
-
After completion, allow the reaction mixture to cool to room temperature for 30 minutes.
-
Pour the mixture into crushed ice and neutralize with a sodium carbonate solution to remove the acetic acid.
-
The precipitate is the pyrazoline product, which can be filtered and purified.
Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol describes a rapid synthesis of pyrazole derivatives from quinolin-2(1H)-one-based α,β-unsaturated ketones.
Materials:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol)
-
Arylhydrazine (1.2 mmol)
-
Acetic acid
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone and the arylhydrazine in acetic acid.
-
Set the microwave reactor to 360 W and heat the mixture to 120 °C for 7–10 minutes.
-
After the reaction is complete, cool the vessel and isolate the product.
-
This method typically yields 68–86% of the desired pyrazole derivative.
1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This is a general protocol for the synthesis of pyrazoles from α-diazocarbonyl compounds and alkynes.
Materials:
-
α-Diazocarbonyl compound
-
Alkyne
Procedure:
-
Mix the α-diazocarbonyl substrate with the alkyne.
-
Heat the mixture. The reaction is typically conducted under solvent-free conditions.
-
The pyrazole product is often obtained in high yield and may not require further purification.
Green Microwave-Assisted Pyrazole Synthesis
This protocol outlines an environmentally friendly, rapid synthesis of a pyrazole derivative in water.
Materials:
-
Enaminonitrile (10 mmol, 2.6 g)
-
Hydrazine hydrate (10 mmol, 0.5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the enaminonitrile and hydrazine hydrate.
-
Irradiate the mixture in a microwave reactor for 4 minutes.
-
After cooling, pour the reaction mixture into ice water.
-
The solid product that forms is filtered and can be recrystallized from methanol.
-
This method results in a high yield of 94.1%.
A Comparative Analysis of the Anticancer Activity of Pyrazole Derivatives Targeting VEGFR-2 and the MCF-7 Cell Line
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological efficacy of various pyrazole derivatives, supported by experimental data and protocols, to guide future research and development in cancer therapeutics.
Pyrazole-based compounds have emerged as a promising class of heterocyclic molecules in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the anticancer activity of selected pyrazole derivatives, with a specific focus on their inhibitory effects on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and their cytotoxic activity against the MCF-7 human breast cancer cell line. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in the field.
Quantitative Comparison of Biological Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against VEGFR-2 kinase and the MCF-7 cancer cell line. Lower IC50 values indicate greater potency.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound A | VEGFR-2 | 1.89 | [1] |
| MCF-7 | 6.59 | [1] | |
| Compound B | VEGFR-2 | 0.22 | [2] |
| HepG2 | 2.30 | [2] | |
| Compound C | VEGFR-2 | 0.098 | [4] |
| MCF-7 | 7.81 | [4] | |
| Compound D | VEGFR-2 | 35.85 (µg/mL) | [3] |
| MCF-7 | 8.08 | [3] |
Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. Compound B was tested against HepG2 (liver cancer cell line) instead of MCF-7 in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key assays cited in this guide.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test pyrazole derivatives
-
Positive control inhibitor (e.g., Sorafenib)
-
96-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.
-
Add the test pyrazole derivatives at various concentrations to the wells. Include wells with a positive control inhibitor and a negative control (vehicle, typically DMSO).
-
Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[5][6]
MTT Assay for Cell Viability (MCF-7 Cell Line)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazole derivatives
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the pyrazole derivatives. Include wells with a positive control and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.[7]
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by pyrazole derivatives and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: General experimental workflow for assessing the anticancer activity of pyrazole derivatives.
References
- 1. Design, synthesis, in silico and antiproliferative evaluation of novel pyrazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. design-synthesis-and-sar-studies-of-novel-4-methoxyphenyl-pyrazole-and-pyrimidine-derivatives-as-potential-dual-tyrosine-kinase-inhibitors-targeting-both-egfr-and-vegfr-2 - Ask this paper | Bohrium [bohrium.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. dovepress.com [dovepress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Compound Analysis: A Focus on Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantitative analysis of pyrazole-containing compounds, using the nonsteroidal anti-inflammatory drug (NSAID) celecoxib as a representative example. The featured methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC)—are critically evaluated based on their performance characteristics. This comparison is supported by a compilation of experimental data from various validated studies, offering a cross-validation perspective. Detailed experimental protocols are provided to aid in the replication and adaptation of these methods for other pyrazole derivatives.
Method Performance Comparison
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and GC for the analysis of celecoxib, based on validated methods reported in the scientific literature.
Table 1: High-Performance Liquid Chromatography (HPLC) for Celecoxib Analysis
| Validation Parameter | Reported Performance Data |
| Linearity Range | 25 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.8% - 100.5%[1] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.086 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.2625 µg/mL[2] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Celecoxib Analysis
| Validation Parameter | Reported Performance Data |
| Linearity Range | 10 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.9995[3] |
| Accuracy (% Recovery) | Within 85-115%[4] |
| Precision (% RSD) | < 12%[4] |
| Limit of Detection (LOD) | 0.02 ppm (for impurities)[5] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[3] |
Table 3: Gas Chromatography (GC) for Celecoxib Analysis
| Validation Parameter | Reported Performance Data |
| Linearity Range | 2 - 7 mg/mL[6] |
| Correlation Coefficient (r²) | 0.9999[6] |
| Accuracy (% Recovery) | 99.8%[6] |
| Precision | Not explicitly stated as %RSD, but the method is described as precise.[6] |
| LOD/LOQ | Not Reported |
Experimental Protocols
Detailed methodologies for the validated analysis of celecoxib using HPLC, LC-MS/MS, and GC are provided below. These protocols are based on published literature and serve as a practical guide for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated stability-indicating HPLC method for celecoxib.[7]
-
Instrumentation: Agilent HPLC 1100 series or equivalent.
-
Column: L11 (4.6 x 250mm, 5 µm).
-
Mobile Phase: A mixture of monobasic potassium phosphate buffer (pH 3.0), methanol, and acetonitrile in the ratio of 60:30:10 (v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
For bulk drug analysis, dissolve a precisely weighed amount of celecoxib in the mobile phase to achieve a known concentration within the linearity range.
-
For dosage forms, weigh and finely powder a representative number of capsules. An amount of powder equivalent to a single dose is then dissolved in the mobile phase, sonicated, and filtered before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the determination of celecoxib in human plasma.[3]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Luna HILIC column.
-
Mobile Phase: An isocratic mixture of 10mM ammonium formate buffer (pH 3.0 with formic acid) and methanol (5:95, v/v).
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for celecoxib and an internal standard (e.g., atorvastatin).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard solution.
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
Gas Chromatography (GC) Protocol
This protocol is for the quantitative determination of celecoxib in tablet dosage form.[6]
-
Instrumentation: Perkin Elmer Clarus 500 Gas Chromatograph or equivalent.
-
Column: Details of the specific column used were not provided in the reference. A suitable capillary column for the analysis of non-steroidal anti-inflammatory drugs should be selected.
-
Carrier Gas: Not specified; typically helium or nitrogen.
-
Injector and Detector Temperatures: To be optimized for celecoxib analysis.
-
Oven Temperature Program: To be developed to ensure adequate separation of celecoxib from any impurities and the internal standard.
-
Internal Standard: p-nitroaniline.[6]
-
Sample Preparation:
-
Weigh and powder 10 celecoxib tablets.
-
Take an amount of powder equivalent to 250 mg of celecoxib and transfer it to a separating funnel containing 10 mL of water.
-
Extract the aqueous solution four times with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulphate.
-
Transfer the dried solution to a 50 mL volumetric flask and dilute to the mark with dichloromethane.
-
Prepare the final sample solution for injection by adding the internal standard.
-
Visualizing the Analytical Workflow
To better understand the logical flow of cross-validating analytical methods for pyrazole compound analysis, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of analytical methods.
Caption: A typical workflow for HPLC analysis.
Caption: A typical workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. tsijournals.com [tsijournals.com]
- 7. rjptonline.org [rjptonline.org]
A Tale of Two Targets: Comparative Structure-Activity Relationship (SAR) of 1-Phenyl-Pyrazoles as Cannabinoid Receptor Modulators and Anticancer Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 1-phenyl-pyrazole scaffold represents a versatile template for designing potent and selective ligands for a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyl-pyrazoles targeting two distinct and therapeutically significant protein families: G-protein coupled cannabinoid receptors (CB1 and CB2) and protein kinases involved in cancer signaling.
This analysis reveals how subtle modifications to the 1-phenyl-pyrazole core can dramatically shift its pharmacological profile, highlighting the key structural features that govern target recognition and activity. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR trends, this guide aims to facilitate a deeper understanding of this important chemical scaffold and inform future drug discovery efforts.
Cannabinoid Receptor Modulators: Tuning Affinity and Efficacy
1-Phenyl-pyrazoles have been extensively explored as modulators of the cannabinoid receptors CB1 and CB2, leading to the development of antagonists, inverse agonists, and partial agonists. The SAR in this class is well-defined, with specific substitutions on the pyrazole core and its phenyl rings dictating affinity and functional activity.
Key SAR Observations for Cannabinoid Receptor Ligands:
-
1-Phenyl Ring: Substitution on this ring is crucial for high affinity. For instance, the 2,4-dichloro substitution, as seen in the well-known antagonist Rimonabant, is a common feature for potent CB1 ligands.
-
3-Position: Modifications at this position significantly impact efficacy. While a carboxamide group often leads to antagonist or inverse agonist activity, its replacement with alkyl amides or ketones can introduce partial agonism.[1]
-
4-Position: This position is sensitive to steric bulk. Small substituents are generally preferred, as larger groups can be detrimental to binding.
-
5-Phenyl Ring: Para-substitution on this ring is generally well-tolerated and can be used to modulate physicochemical properties.
Comparative Biological Activity of 1-Phenyl-Pyrazole Cannabinoid Receptor Ligands
| Compound | Target(s) | KB (nM) | Selectivity (CB1 vs. CB2) | Reference |
| Rimonabant (SR141716A) | CB1 | 7.8 | >1000-fold | [1][2] |
| Compound 9j | CB1 | 11 | >773 | [2] |
| BAY 59-3074 | CB1/CB2 | - | Partial Agonist | [3] |
| Compound 40 | CB1/CB2 | - | Peripherally selective partial agonist | [3] |
Anticancer Kinase Inhibitors: Targeting the ATP-Binding Site
In the realm of oncology, 1-phenyl-pyrazoles have emerged as a promising scaffold for the development of inhibitors targeting various protein kinases, which are often dysregulated in cancer. The SAR for kinase inhibition differs significantly from that of cannabinoid receptor modulation, primarily due to the distinct nature of the ATP-binding pocket of kinases.
Key SAR Observations for Kinase Inhibitors:
-
1-Phenyl Ring: The substitution pattern on this ring is critical for achieving selectivity and potency against specific kinases. For example, dichlorophenyl moieties have shown high potency against Akt.[4]
-
3- and 5-Positions: These positions are often functionalized with larger, more complex aromatic or heterocyclic systems to form key hydrogen bonding interactions within the kinase hinge region.
-
4-Position: Substituents at this position can be used to fine-tune potency and selectivity. For instance, a cyclobutyl group was found to be optimal for certain CDK inhibitors.[4]
-
Hybrids: Incorporating other pharmacologically active moieties, such as indole, can lead to compounds with potent multi-targeting capabilities, for instance, against CDK-2.[5]
Comparative Biological Activity of 1-Phenyl-Pyrazole Kinase Inhibitors
| Compound | Target(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound 1 | Akt | 0.0304 (p-PRAS40) | LNCaP | [4] |
| Compound 6 | Aurora A Kinase | 0.16 | HCT116, MCF7 | [4] |
| Compound 22 | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.247, 0.315, 0.924, 0.209, 0.192 | - | [4] |
| Compound 7a | CDK-2 | - | HepG2 (IC50 = 6.1 µM) | [5] |
| GeGe-3 | DMPK1, Calreticulin | - | PC3 | [6] |
Visualizing Structure-Activity Relationships
To better illustrate the divergent SAR pathways for these two target classes, the following diagrams depict the key structural modifications and their impact on biological activity.
References
- 1. Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Translating Benchtop Discoveries to Preclinical Success: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Pyrazole-based compounds, a versatile class of heterocyclic molecules, have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an objective comparison of their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to bridge the gap between laboratory findings and preclinical outcomes.
The core structure of pyrazole has proven to be a valuable scaffold in medicinal chemistry, with several approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, featuring this moiety. The diverse biological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets.[1][2][3] This guide will delve into specific examples of pyrazole-based compounds, presenting their performance in both controlled cellular environments and complex biological systems.
Comparative Efficacy Data: In Vitro vs. In Vivo Performance
The transition from in vitro to in vivo studies often reveals discrepancies in the perceived potency of a compound. While in vitro assays provide a controlled environment to assess direct interactions with a molecular target, they do not account for the pharmacokinetic and pharmacodynamic complexities of a living organism. The following tables summarize the efficacy of various pyrazole-based compounds in both settings.
Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound | In Vitro COX-2 Inhibition (IC₅₀, µM) | In Vivo Edema Inhibition (%) | Animal Model | Reference |
| Celecoxib | 0.04 | 82.8 | Carrageenan-induced rat paw edema | [4][5] |
| Compound 145a | 0.034 - 0.052 | 78.9 - 96 | Carrageenan-induced rat paw edema | [4][5] |
| Compound 125a | Not specified, Selectivity Index vs COX-1: 8.22 | Not specified | Carrageenan-induced rat paw edema | [4] |
| Compound 125b | Not specified, Selectivity Index vs COX-1: 9.31 | Not specified | Carrageenan-induced rat paw edema | [4] |
| Compound 132b | 0.0035 | Not specified | Not specified | [5] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | In Vitro Cytotoxicity (IC₅₀, µM) | Cell Line(s) | In Vivo Antitumor Activity | Animal Model | Reference |
| Compound 157 | 1.51 | HCT-116 | Not specified | Not specified | [4] |
| Compound 158 | 7.68 | MCF-7 | Not specified | Not specified | [4] |
| Compound 161b | 3.22 | A-549 | Not specified | Not specified | [4] |
| Compound 33 | < 23.7 | HCT116, MCF7, HepG2, A549 | Not specified | Not specified | [6] |
| Compound 34 | < 23.7 | HCT116, MCF7, HepG2, A549 | Not specified | Not specified | [6] |
| Compound 6 | 0.06 - 0.25 nM | Not specified | Potent tumor growth inhibition | Not specified | [6] |
| Compound 15e | 5.58, 6.13 | B16, SF763 | Significant antitumor activity | H22 liver cancer and B16 melanoma xenograft mouse models | [7] |
| Derivative 38b | Not specified | Not specified | Powerful inhibition of tumor growth and induced apoptosis | Mouse breast cancer model | [8] |
Table 3: Antifungal Activity of Pyrazole-Triazole Conjugates
| Compound | In Vitro Activity (MIC, µg/mL) vs. C. albicans | In Vivo Efficacy | Animal Model | Reference |
| Compound 5k | 0.125 | Not specified | Not specified | [9] |
| Compound 6c | 0.0625 | Reduced fungal burdens in kidney at 1.0 mg/kg | Mouse model of candidiasis | [9] |
| Fluconazole | Not specified | Standard of care | Mouse model of candidiasis | [9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole-based compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the pyrazole-based compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Models
1. Carrageenan-Induced Rat Paw Edema Model for Anti-Inflammatory Activity
This is a widely used and reproducible model of acute inflammation.
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Compound Administration: The pyrazole-based compound or a reference drug is administered orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.
2. Xenograft Mouse Model for Antitumor Activity
This model is used to evaluate the efficacy of a compound on human tumors grown in immunodeficient mice.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).
-
Compound Treatment: The mice are then randomized into treatment and control groups. The pyrazole-based compound is administered according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the mechanisms of action and the experimental processes, the following diagrams are provided.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Signatures of Pyrazole Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of pyrazole is crucial for the characterization and development of new chemical entities. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, primarily exists as the stable 1H-pyrazole tautomer. However, its less stable isomers, 3H-pyrazole and 4H-pyrazole, are also of theoretical and mechanistic interest. This guide provides a detailed comparison of the spectroscopic signatures of these three isomers, drawing upon experimental data for 1H-pyrazole and computationally predicted data for the transient 3H- and 4H-isomers.
Structural Isomers of Pyrazole
The tautomeric relationship between the pyrazole isomers is a key aspect of their chemistry. The aromatic and most stable form is 1H-pyrazole. Tautomerization, involving the migration of a proton, can lead to the formation of the non-aromatic and less stable 3H- and 4H-pyrazoles.
Caption: Tautomeric relationship between 1H-pyrazole and its non-aromatic isomers, 3H- and 4H-pyrazole.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three pyrazole isomers. The data for 1H-pyrazole is based on experimental observations, while the data for 3H- and 4H-pyrazole are derived from computational predictions due to their transient nature.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of protons and carbons within a molecule. The chemical shifts (δ) are highly sensitive to the aromaticity and substitution patterns of the pyrazole ring.
Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Pyrazole Isomers
| Isomer | Nucleus | Position | Experimental δ (ppm) | Calculated δ (ppm) |
| 1H-Pyrazole | ¹H | H1 | 12.8 (broad) | - |
| H3/H5 | 7.6 | 7.63 | ||
| H4 | 6.3 | 6.3 | ||
| ¹³C | C3/C5 | 134.7 | 134.9 | |
| C4 | 105.9 | 105.1 | ||
| 3H-Pyrazole | ¹H | H3 | - | ~5.5-6.0 |
| H4/H5 | - | ~6.5-7.0 | ||
| NH | - | ~8.0-8.5 | ||
| ¹³C | C3 | - | ~90-95 | |
| C4 | - | ~120-125 | ||
| C5 | - | ~140-145 | ||
| 4H-Pyrazole | ¹H | H4 | - | ~3.5-4.0 |
| H3/H5 | - | ~7.0-7.5 | ||
| NH | - | ~8.0-8.5 | ||
| ¹³C | C4 | - | ~40-45 | |
| C3/C5 | - | ~150-155 |
Note: Calculated values are estimates based on DFT calculations from various literature sources and may vary depending on the computational method and basis set used. Experimental data for 1H-pyrazole is typically acquired in CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups and insights into bonding.
Table 2: Key IR Absorption Bands (cm⁻¹) of Pyrazole Isomers
| Isomer | Functional Group | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) |
| 1H-Pyrazole | N-H stretch (H-bonded) | 3140 (broad) | - |
| C-H stretch (aromatic) | 3000-3100 | 3050-3150 | |
| C=N stretch | 1530 | 1520-1540 | |
| Ring vibrations | 1400-1500 | 1400-1500 | |
| 3H-Pyrazole | N-H stretch | - | ~3300-3400 |
| C-H stretch (sp²) | - | ~3000-3100 | |
| C-H stretch (sp³) | - | ~2800-2900 | |
| C=N stretch | - | ~1600-1650 | |
| 4H-Pyrazole | N-H stretch | - | ~3300-3400 |
| C-H stretch (sp²) | - | ~3000-3100 | |
| C-H stretch (sp³) | - | ~2900-3000 | |
| C=N stretch | - | ~1620-1660 |
Note: Experimental data for 1H-pyrazole is for the solid state (KBr pellet or Nujol mull). Calculated values are based on theoretical vibrational frequency calculations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and structural features.
Table 3: Key Mass Spectrometry Data of Pyrazole Isomers
| Isomer | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 1H-Pyrazole | EI | 68 [M]⁺• | 67 [M-H]⁺, 41 [M-HCN]⁺•, 40 [M-H-HCN]⁺ |
| 3H-Pyrazole | EI (Predicted) | 68 [M]⁺• | Likely similar to 1H-pyrazole due to rearrangement upon ionization |
| 4H-pyrazole | EI (Predicted) | 68 [M]⁺• | Likely similar to 1H-pyrazole due to rearrangement upon ionization |
Note: Due to the high energy of electron ionization (EI), the less stable 3H- and 4H-isomers are expected to rearrange to the more stable 1H-pyrazole radical cation upon ionization, leading to very similar or identical mass spectra.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental data. Below are generalized protocols for the key spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra of pyrazole.
A sample of 5-10 mg of the pyrazole is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument.[2] For a ¹H spectrum, a sufficient signal-to-noise ratio is typically achieved with 16 to 32 scans. For a ¹³C spectrum, which has a much lower natural abundance, 1024 or more scans are usually required. The resulting free induction decay (FID) is then processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples.
Caption: Standard procedure for ATR-FTIR spectroscopy of a solid sample like pyrazole.
For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a common technique. A background spectrum of the clean ATR crystal is first recorded. A small amount of the solid pyrazole sample is then placed on the crystal, and pressure is applied with an anvil to ensure good contact.[4] The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5] After the measurement, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone.
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the mass analysis of small, volatile organic molecules.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS) of pyrazole.
In a typical EI-MS experiment, a small amount of the pyrazole sample is introduced into the ion source, often via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.[6] The sample is vaporized and then bombarded with a beam of high-energy electrons, typically at 70 eV.[7] This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.[8] A detector then records the abundance of each ion, generating the mass spectrum.
References
- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Safety Operating Guide
Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-diethyl-1-phenyl-1H-pyrazole, a substituted pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 848153-41-3), the following procedures are based on the known hazards of similar pyrazole compounds and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from analogous pyrazole compounds, this substance should be treated as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely. | Minimizes inhalation of potentially harmful vapors or particulates.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Classify this compound as a solid hazardous chemical waste.
-
Container Selection:
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[3][4][5][6] The original manufacturer's container is often a suitable choice if it is in good condition.[4][5]
-
The container must have a secure, leak-proof screw-on cap.[4][6] Do not use containers with snap caps, stoppers, or parafilm as the primary closure.[4]
-
-
Waste Collection:
-
For solid waste, carefully transfer the this compound into the designated waste container. Avoid creating dust.
-
For solutions containing this compound, collect them in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[6]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the substance.
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) department at your institution.
Final Disposal Pathway
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] The final disposal must be conducted through a licensed and approved hazardous waste disposal facility. Contact your institution's EHS office to arrange for the collection and disposal of the properly contained and labeled waste.[5] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
